N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]-3-[(4-methylphenoxy)methyl]-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{5-[(4-ETHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-[(4-METHYLPHENOXY)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound that features a thiazole ring, a benzofuran moiety, and various substituents. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(4-ETHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-[(4-METHYLPHENOXY)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis method. This involves the condensation of α-haloketones with thioamides under acidic conditions .
The benzofuran moiety can be synthesized via the cyclization of 2-hydroxybenzyl alcohol derivatives. The final step involves coupling the thiazole and benzofuran intermediates through a series of nucleophilic substitution reactions, often using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(4-ETHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-[(4-METHYLPHENOXY)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) for deprotonation followed by nucleophilic attack.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
N-{5-[(4-ETHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-[(4-METHYLPHENOXY)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{5-[(4-ETHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-[(4-METHYLPHENOXY)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. The thiazole ring can interact with enzyme active sites, potentially inhibiting their activity. The benzofuran moiety may interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Dabrafenib: Contains a thiazole ring and is used as an anticancer agent.
Dasatinib: Another thiazole-containing compound with anticancer properties.
Ixabepilone: Features a thiazole ring and is used in cancer therapy.
Uniqueness
N-{5-[(4-ETHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-[(4-METHYLPHENOXY)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE is unique due to its specific combination of a thiazole ring and a benzofuran moiety, which may confer distinct biological activities and therapeutic potential compared to other thiazole-containing compounds.
Properties
Molecular Formula |
C29H26N2O3S |
---|---|
Molecular Weight |
482.6 g/mol |
IUPAC Name |
N-[5-[(4-ethylphenyl)methyl]-1,3-thiazol-2-yl]-3-[(4-methylphenoxy)methyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C29H26N2O3S/c1-3-20-10-12-21(13-11-20)16-23-17-30-29(35-23)31-28(32)27-25(24-6-4-5-7-26(24)34-27)18-33-22-14-8-19(2)9-15-22/h4-15,17H,3,16,18H2,1-2H3,(H,30,31,32) |
InChI Key |
DVEWGDYTRVBBTK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=C(C4=CC=CC=C4O3)COC5=CC=C(C=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.